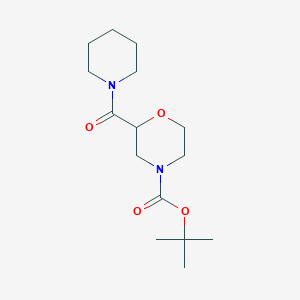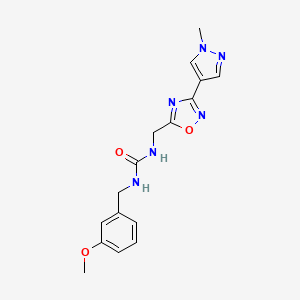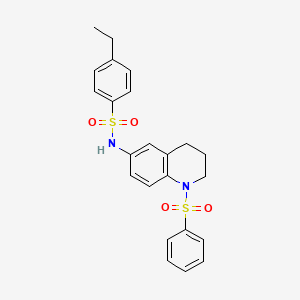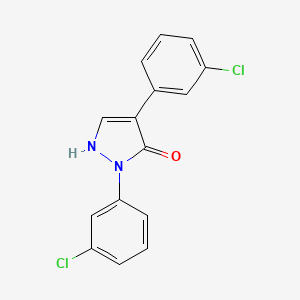![molecular formula C14H15NO2 B2391715 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone CAS No. 339014-73-2](/img/structure/B2391715.png)
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 229.28 .
Mechanism of Action
The exact mechanism of action of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is not fully understood, but it is thought to work by increasing the production of a protein called ATP synthase, which plays a key role in energy production within cells. This, in turn, may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of these diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone in lab experiments is that it has been shown to have a high degree of bioavailability, meaning that it can easily cross the blood-brain barrier and reach the brain. However, one limitation is that it has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are many potential future directions for research on 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone. One area of interest is in developing new drugs that are based on the structure of this compound, but with improved properties such as increased potency or reduced toxicity. Another area of interest is in studying the effects of this compound on other neurological conditions, such as multiple sclerosis or traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone involves the reaction of 2-butanone with 2-(1H-pyrrol-1-yl)phenol in the presence of a catalyst. The resulting compound is then purified through a series of chemical reactions and chromatography techniques to obtain the final product.
Scientific Research Applications
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to improve cognitive function and memory in animal models of these diseases, as well as to protect against neuronal damage and inflammation.
Safety and Hazards
The safety information available indicates that “3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(2-pyrrol-1-ylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKWFOFMGEWAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2391638.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2391641.png)
![3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2391642.png)
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2391644.png)
![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)

![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)

![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)